2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Overview
Description
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H13NO6S and a molecular weight of 323.33 g/mol . This compound is known for its unique structural features, which include a hydroxyl group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a sulfonyl chloride reagent to introduce the sulfamoyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid include:
2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-hydroxy-5-[(4-chlorophenyl)sulfamoyl]benzoic acid: This variant contains a chlorine atom in place of the methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-13(16)12(8-11)14(17)18/h2-8,15-16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQSRFASBWWWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368026 | |
Record name | 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92200-76-5 | |
Record name | 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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